molecular formula C11H10F3NO3S B2590206 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic Acid CAS No. 811841-78-8

2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B2590206
CAS No.: 811841-78-8
M. Wt: 293.26
InChI Key: UZHPOGNUABYTQQ-UHFFFAOYSA-N
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Description

The compound “2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic Acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of thiazolidine derivatives due to their potential in various biological applications. Thiazolidines, including compounds structurally related to 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid, have been synthesized through nucleophilic cyclic condensation reactions. These compounds have been characterized by elemental analyses and spectral data, with some studies also including quantum mechanical calculations to predict properties and reactivity (Gouda & Abu‐Hashem, 2011).

Antioxidant and Antitumor Evaluation

  • Thiazolidine derivatives have been evaluated for their antioxidant and antitumor activities. Some derivatives exhibited promising activities in antioxidant and antitumor studies, highlighting their potential as therapeutic agents (Begum et al., 2020; Bilgiçli et al., 2021).

Beer Flavor Stability

  • The role of 2-substituted 1,3-thiazolidine-4-carboxylic acids in beer flavor stability has been explored. These compounds may contribute to beer flavor stability or instability through their binding behavior with beer-aging aldehydes, suggesting potential applications in the brewing industry (Baert et al., 2015).

Supramolecular Aggregation Behavior

  • The supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives has been investigated. Studies on the crystal packing and solid-state aggregation behavior of these compounds can provide insights into their applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

Antimicrobial Activities

  • Several thiazolidinone and thiazolidine derivatives have been synthesized and evaluated for their antimicrobial properties. Some compounds showed promising activities against a range of microbial species, indicating their potential use in developing new antimicrobial agents (Gouda et al., 2010).

Future Directions

The future directions for research on “2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic Acid” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-8(5-19-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHPOGNUABYTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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